The Core of Next-Generation Oligonucleotide Therapeutics: A Technical Guide to DMT-2'O-MOE-rG(ib) Phosphoramidite
The Core of Next-Generation Oligonucleotide Therapeutics: A Technical Guide to DMT-2'O-MOE-rG(ib) Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
The advent of chemically modified oligonucleotides has revolutionized the landscape of therapeutic development, offering unprecedented control over gene expression. At the heart of many of these cutting-edge therapies lies a critical building block: DMT-2'O-MOE-rG(ib) Phosphoramidite . This in-depth technical guide provides a comprehensive overview of this essential molecule, from its fundamental properties to its application in the synthesis of high-performance oligonucleotides for research and drug development.
Introduction to DMT-2'O-MOE-rG(ib) Phosphoramidite
DMT-2'O-MOE-rG(ib) Phosphoramidite is a chemically modified nucleoside phosphoramidite, a fundamental reagent used in the solid-phase synthesis of oligonucleotides. It is a derivative of guanosine, featuring several key modifications that impart superior properties to the resulting oligonucleotide chain.
The nomenclature of this compound can be deconstructed to understand its structure:
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DMT (Dimethoxytrityl): A bulky protecting group attached to the 5'-hydroxyl of the ribose sugar. This acid-labile group is crucial for the stepwise, controlled assembly of the oligonucleotide chain.
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2'O-MOE (2'-O-Methoxyethyl): A modification at the 2'-position of the ribose sugar where a methoxyethyl group is attached. This is the key modification that confers many of the desirable therapeutic properties.
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rG (riboguanosine): Indicates the base is guanine attached to a ribose sugar.
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(ib) (isobutyryl): A protecting group on the exocyclic amine of the guanine base to prevent unwanted side reactions during synthesis.
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Phosphoramidite: The reactive phosphorus group at the 3'-position, which enables the formation of the phosphodiester or phosphorothioate backbone of the oligonucleotide.
The 2'-O-Methoxyethyl (2'-O-MOE) modification is a hallmark of second-generation antisense oligonucleotides (ASOs) and is incorporated into several FDA-approved drugs.[1][2][3] This modification significantly enhances the therapeutic potential of oligonucleotides by improving their pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties
A clear understanding of the physicochemical properties of DMT-2'O-MOE-rG(ib) Phosphoramidite is essential for its effective use in oligonucleotide synthesis.
| Property | Value | Reference |
| Chemical Formula | C47H60N7O10P | [4][5] |
| Molecular Weight | 913.99 g/mol | [4][5] |
| CAS Number | 251647-55-9 | [4][5] |
| Appearance | Off-white to white solid | [5] |
| Purity (HPLC) | ≥95% | [5] |
| Solubility | Soluble in anhydrous acetonitrile | |
| Storage | -20°C under an inert atmosphere | [4] |
The Significance of the 2'-O-MOE Modification
The introduction of the 2'-O-MOE group at the 2'-position of the ribose sugar is the defining feature of this phosphoramidite and confers several critical advantages to the resulting oligonucleotides.
Enhanced Nuclease Resistance
Unmodified RNA is rapidly degraded by nucleases present in biological fluids and tissues. The bulky 2'-O-MOE group provides steric hindrance, protecting the phosphodiester backbone from nuclease cleavage.[1][2][6] This increased stability extends the half-life of the oligonucleotide in vivo, allowing for a longer duration of action.
Increased Binding Affinity
The 2'-O-MOE modification pre-organizes the ribose sugar into an A-form RNA-like helical geometry.[7] This conformational preference enhances the binding affinity (hybridization) of the oligonucleotide to its complementary RNA target.[3][6] The increased affinity translates to higher potency, allowing for lower therapeutic doses.
Favorable Pharmacokinetic Profile
Oligonucleotides containing 2'-O-MOE modifications exhibit improved pharmacokinetic properties, including better tissue distribution and reduced toxicity compared to earlier generation phosphorothioate oligonucleotides.[1]
Experimental Protocols
The successful synthesis of high-quality 2'-O-MOE modified oligonucleotides requires optimized protocols for solid-phase synthesis, deprotection, and purification.
Solid-Phase Oligonucleotide Synthesis
The synthesis of 2'-O-MOE modified oligonucleotides is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry. The following table outlines the key steps and recommended conditions for incorporating DMT-2'O-MOE-rG(ib) Phosphoramidite.
| Step | Reagents and Conditions | Recommended Time |
| 1. Detritylation | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 60-120 seconds |
| 2. Coupling | 0.1 M DMT-2'O-MOE-rG(ib) Phosphoramidite in Acetonitrile; Activator (e.g., 0.45 M Tetrazole or 0.25 M DCI in Acetonitrile) | 6 minutes |
| 3. Capping | Cap A (Acetic Anhydride/Pyridine/THF) and Cap B (N-Methylimidazole/THF) | 30-60 seconds |
| 4. Oxidation | 0.02 M Iodine in THF/Water/Pyridine | 30-60 seconds |
Note: The cycle is repeated for each subsequent nucleotide addition.
References
- 1. CA2361079C - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 2. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. ymc.co.jp [ymc.co.jp]
- 7. trilinkbiotech.com [trilinkbiotech.com]
